An In-depth Technical Guide to the Synthesis and Characterization of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid, a fluorinated aromatic ketoacid with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents relevant data in a structured format for ease of reference.
Introduction
Aromatic ketoacids are a class of organic compounds that feature both a ketone and a carboxylic acid functional group attached to an aromatic ring system. These molecules are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a structurally interesting molecule that combines these features, making it a target of interest for synthetic and medicinal chemists.
This guide details a robust synthetic route to this compound via Friedel-Crafts acylation and provides a comprehensive analytical workflow for its structural elucidation and purity assessment.
Synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
The synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid can be effectively achieved via a Friedel-Crafts acylation reaction between 1,3-difluorobenzene and pimelic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4] The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich 1,3-difluorobenzene ring.
Proposed Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic route to 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid.
Experimental Protocol
Materials:
-
Pimelic acid
-
Acetic anhydride
-
1,3-Difluorobenzene
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
Step 1: Preparation of Pimelic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, combine pimelic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure to yield crude pimelic anhydride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pimelic anhydride (1 equivalent) in anhydrous carbon disulfide to the stirred suspension.
-
After the addition is complete, add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid.
Characterization
A comprehensive characterization of the synthesized 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid. |
| Boiling Point | > 400 °C (Predicted for a similar isomer)[5] |
| Density | ~1.24 g/cm³ (Predicted for a similar isomer)[5] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7]
| ¹H NMR (Expected Chemical Shifts, δ in ppm) | ¹³C NMR (Expected Chemical Shifts, δ in ppm) | ¹⁹F NMR (Expected Chemical Shifts, δ in ppm) |
| ~12.0 (s, 1H, -COOH) | ~200 (C=O, ketone) | -100 to -120 (Ar-F) |
| 7.2-7.5 (m, 3H, Ar-H) | ~175 (C=O, carboxylic acid) | |
| 2.9-3.1 (t, 2H, -CH₂-C=O) | ~163 (d, J = 245 Hz, C-F) | |
| 2.3-2.5 (t, 2H, -CH₂-COOH) | 105-115 (m, Ar-C) | |
| 1.5-1.8 (m, 6H, other -CH₂-) | 20-40 (aliphatic carbons) |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (ketone) |
| ~1690 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1100 | C-F stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]
| m/z | Assignment |
| 256.08 | [M]⁺ (Molecular ion) |
| 239.08 | [M - OH]⁺ |
| 211.08 | [M - COOH]⁺ |
| 141.02 | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
Potential Biological Significance
While specific biological activities of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid have not been reported, related aromatic ketoacids are known to be involved in various metabolic pathways.[10] For instance, α-keto acids are intermediates in the catabolism of amino acids and the biosynthesis of various biomolecules.[10][11][12] The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, involves several ketoacid intermediates.[13][14]
The diagram below illustrates a generalized metabolic context for aromatic amino acids, which can be catabolized to ketoacids.
Caption: Generalized metabolic fate of aromatic keto acids.
The introduction of the difluorophenyl moiety may impart novel pharmacological properties, and this compound could serve as a scaffold for the development of new therapeutic agents. Further research is warranted to explore its potential biological activities.
Conclusion
This technical guide has detailed a practical synthetic route for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid and outlined a comprehensive characterization workflow. The provided data tables and experimental protocols offer a solid foundation for researchers interested in the synthesis and evaluation of this and structurally related compounds. The unique combination of a fluorinated aromatic ring and a ketoacid functionality makes this molecule a promising candidate for further investigation in the fields of medicinal chemistry and drug development.
References
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. 7-(2,3-DIFLUOROPHENYL)-7-OXOHEPTANOIC ACID|lookchem [lookchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
